![molecular formula C11H9N3O3 B1332377 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid CAS No. 313537-96-1](/img/structure/B1332377.png)
5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid
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Description
5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid is a compound that can be associated with the broader class of imidazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and their presence in various pharmaceutical agents. The imidazole core is a five-membered ring containing two nitrogen atoms, which is a key feature in many biologically active molecules.
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, often involves the assembly from low-molecular-weight components or modification of the parent imidazole structure . For instance, substituted benzo[d]imidazole carboxylic acids and their esters have been synthesized and evaluated for their biological activities . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
Imidazole derivatives exhibit a variety of molecular conformations, which can be influenced by substituents on the imidazole ring. For example, studies on 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides have shown distinct π-π stacking patterns and T-stacking features in their crystal structures . These structural features are crucial as they can affect the biological activity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be quite diverse. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under different conditions leads to the formation of different products, showcasing the versatility of reactions involving imidazole-related compounds . This suggests that this compound could also participate in a variety of chemical reactions, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of multiple heteroatoms within the imidazole ring system, such as in imidazole-4,5-dicarboxylic acid derivatives, confers the ability to form various anions and engage in coordination with metal ions, which can be exploited in catalysis and other applications . The specific properties of this compound would depend on its exact structure and substituents, but it is likely to share some characteristics with other imidazole derivatives.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSJLPNUUHTER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340458 |
Source
|
Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313537-96-1 |
Source
|
Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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